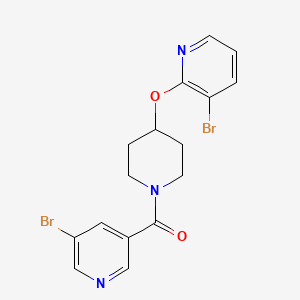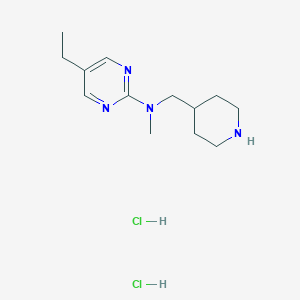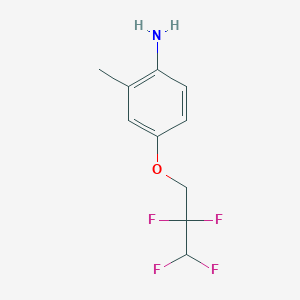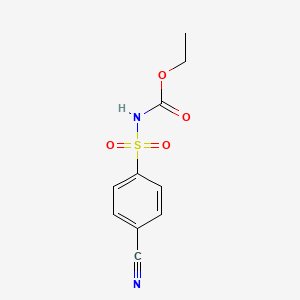
1-(5-Bromopyridin-3-yl)-4-((3-bromopyridin-2-yl)oxy)piperidin-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H15Br2N3O2 and its molecular weight is 441.123. The purity is usually 95%.
BenchChem offers high-quality (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 1-(5-Bromopyridin-3-yl)-4-((3-bromopyridin-2-yl)oxy)piperidin-1-on:
Pharmazeutische Forschung
Diese Verbindung wird für ihr Potenzial als pharmakologisches Mittel untersucht. Ihre einzigartige Struktur ermöglicht es ihr, mit verschiedenen biologischen Zielen zu interagieren, was sie zu einem Kandidaten für die Medikamentenentwicklung macht. Forscher untersuchen ihre Wirksamkeit bei der Behandlung von Erkrankungen wie Entzündungen, Krebs und neurologischen Störungen .
Antimikrobielle Aktivität
Studien haben gezeigt, dass Derivate dieser Verbindung signifikante antibakterielle und antimykotische Eigenschaften aufweisen. Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe, insbesondere angesichts der zunehmenden Antibiotikaresistenz .
Enzyminhibition
Die Verbindung wurde auf ihre Fähigkeit untersucht, bestimmte Enzyme zu hemmen. Diese Eigenschaft ist besonders nützlich bei der Entwicklung von Behandlungen für Krankheiten wie Diabetes, bei denen die Enzyminhibition helfen kann, den Blutzuckerspiegel zu regulieren .
Chemische Synthese
Im Bereich der organischen Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre Reaktivität und Stabilität machen sie zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener chemischer Verbindungen.
Biologische Bildgebung
Forscher untersuchen die Verwendung dieser Verbindung in der biologischen Bildgebung. Ihre einzigartigen chemischen Eigenschaften ermöglichen es, sie als Marker oder Sonde in bildgebenden Verfahren einzusetzen, wodurch biologische Prozesse auf molekularer Ebene visualisiert werden können .
Materialwissenschaft
Die einzigartige Struktur und die Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung neuer Materialien. Sie wird für ihre potenziellen Anwendungen bei der Herstellung von fortschrittlichen Polymeren und anderen Materialien mit bestimmten gewünschten Eigenschaften untersucht.
Neurowissenschaftliche Forschung
In der Neurowissenschaft wird diese Verbindung auf ihre möglichen Auswirkungen auf das zentrale Nervensystem untersucht. Studien konzentrieren sich auf ihre Fähigkeit, die Neurotransmitteraktivität zu modulieren, was zu neuen Behandlungen für neurologische Störungen führen könnte .
Agrarchemie
Die Verbindung wird auch auf ihre potenzielle Verwendung in der Landwirtschaft untersucht. Ihre antimikrobiellen Eigenschaften machen sie zu einem Kandidaten für die Entwicklung neuer Pestizide und Fungizide, die helfen könnten, Nutzpflanzen vor verschiedenen Krankheiten zu schützen .
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2N3O2/c17-12-8-11(9-19-10-12)16(22)21-6-3-13(4-7-21)23-15-14(18)2-1-5-20-15/h1-2,5,8-10,13H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUITPTXXZRVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane](/img/structure/B2500292.png)


![5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2500295.png)
![4-[(3-Methoxycyclobutyl)methylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B2500299.png)


![6-(4-chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500303.png)
![6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2500307.png)

![2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B2500310.png)
![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)
![N-[(4-Methoxyphenyl)methyl]but-3-enamide](/img/structure/B2500314.png)
